molecular formula C14H16FNO2 B2611098 N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide CAS No. 2411299-75-5

N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide

Cat. No.: B2611098
CAS No.: 2411299-75-5
M. Wt: 249.285
InChI Key: AAOBQZCQNFJCQC-UHFFFAOYSA-N
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Description

N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under suitable conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction, typically involving formaldehyde and a base.

    Amidation: The final step involves the formation of the amide bond through a reaction between the intermediate compound and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(4-Chlorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide
  • N-[[2-(4-Bromophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide
  • N-[[2-(4-Methylphenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide

Uniqueness

N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-2-13(18)16-8-14(9-17)7-12(14)10-3-5-11(15)6-4-10/h2-6,12,17H,1,7-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOBQZCQNFJCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CC1C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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